molecular formula C8H6BrClO2 B2662875 2-(2-Bromo-6-chlorophenyl)acetic acid CAS No. 141109-25-3; 29270-30-2; 37777-77-8

2-(2-Bromo-6-chlorophenyl)acetic acid

Cat. No.: B2662875
CAS No.: 141109-25-3; 29270-30-2; 37777-77-8
M. Wt: 249.49
InChI Key: KTPDPINDCZGYEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromo-6-chlorophenyl)acetic acid (IUPAC name: 2-[2-[(2-bromo-6-chlorophenyl)amino]phenyl]acetic acid) is a halogenated phenylacetic acid derivative with the molecular formula C₁₄H₁₁BrClNO₂ and a molecular weight of 340.6 g/mol . It is recognized as Impurity D in diclofenac sodium, a non-steroidal anti-inflammatory drug (NSAID), and is listed in the European Pharmacopoeia (EP) and other regulatory standards . The compound’s CAS registry number is 127792-23-8 .

Analytical methods such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are employed for its detection and quantification .

Q & A

Basic Research Questions

Q. What are the key synthetic steps for 2-(2-Bromo-6-chlorophenyl)acetic acid, and how are reaction conditions optimized?

The synthesis typically involves halogenation of a phenylacetic acid precursor, followed by regioselective bromination and chlorination. Key steps include:

  • Halogenation : Bromine and chlorine are introduced via electrophilic substitution under controlled temperature (e.g., 0–5°C) to avoid overhalogenation.
  • Coupling reactions : Palladium-catalyzed cross-coupling may be used to attach substituents.
  • Purification : Recrystallization in solvents like dichloromethane or acetonitrile ensures high purity . Optimization involves adjusting catalysts (e.g., FeCl₃ for regioselectivity) and solvent polarity to improve yields (>80%) and minimize byproducts.

Q. How is the compound characterized structurally and chemically post-synthesis?

  • Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm). IR identifies the carboxylic acid group (C=O stretch ~1700 cm⁻¹) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 263.93) .
  • Elemental analysis : Ensures stoichiometric ratios of Br, Cl, and C/H/O .

Q. What are the primary research applications of this compound in medicinal chemistry?

It serves as:

  • A pharmaceutical impurity in diclofenac sodium production (EP impurity D), requiring strict quantification .
  • A building block for anti-inflammatory and analgesic drug candidates due to its halogenated aryl structure, which enhances target binding .

Advanced Research Questions

Q. How do crystallographic studies resolve molecular conformation and intermolecular interactions?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement reveals:

  • Hydrogen bonding : Carboxylic acid dimers form O–H⋯O interactions (2.65–2.75 Å).
  • Halogen interactions : Br⋯Cl contacts (3.3–3.5 Å) stabilize crystal packing . Software like ORTEP-3 visualizes thermal ellipsoids and torsion angles, critical for understanding steric effects .

Q. What methodologies elucidate its mechanism of action in enzyme inhibition?

  • Kinetic assays : Measure inhibition constants (Kᵢ) against cyclooxygenase (COX) isoforms using spectrophotometry.
  • Docking studies : Molecular modeling (e.g., AutoDock Vina) predicts binding poses in COX-2’s hydrophobic pocket .
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) .

Q. How do researchers address regioselectivity challenges during halogenation?

  • Directing groups : Electron-withdrawing substituents (e.g., –COOH) guide Br/Cl to ortho positions.
  • Lewis acids : FeCl₃ enhances bromination at the 2-position, achieving >90% regioselectivity .
  • Competitive experiments : Monitor reaction progress via HPLC to optimize halogen stoichiometry .

Q. What analytical challenges arise in quantifying this compound as a pharmaceutical impurity?

  • Co-elution issues : Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) separates it from diclofenac and related impurities (LOD <0.05%) .
  • Validation : ICH guidelines require linearity (R² >0.999), precision (%RSD <2%), and recovery (98–102%) .

Q. How do structural modifications influence biological activity compared to analogs?

Comparative studies show:

CompoundSubstituentsActivity (IC₅₀ vs. COX-2)
2-(2-Bromo-6-chlorophenyl)Br (2), Cl (6), –COOH0.8 µM
2-(4-Bromophenyl)Br (4), –COOH2.3 µM
The ortho Br/Cl arrangement enhances steric complementarity with COX-2’s active site .

Q. Methodological Considerations

  • Synthetic reproducibility : Use anhydrous conditions and inert atmospheres to prevent hydrolysis of intermediates .
  • Crystallization : Slow cooling in ethanol/water mixtures yields diffraction-quality crystals .
  • Analytical rigor : Cross-validate NMR and LC-MS data with certified reference standards (e.g., EP impurity D) .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Diclofenac Sodium and Its Impurities

Diclofenac sodium (2-(2,6-dichlorophenylamino)phenylacetic acid sodium salt) serves as the parent drug. Key impurities include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Structural Difference vs. Target Compound Pharmacopoeial Status
2-(2-Bromo-6-chlorophenyl)acetic acid (Impurity D) 127792-23-8 C₁₄H₁₁BrClNO₂ 340.6 Bromo and chloro at positions 2 and 6 EP Impurity
Sodium salt of Impurity D 127792-45-4 C₁₄H₁₀BrClNNaO₂ 362.58 Sodium counterion enhances solubility EP Standard
Diclofenac lactam (Impurity A) 24542-74-3 C₁₄H₉Cl₂NO 278.13 Lactam formation (cyclic amide) EP Impurity
Impurity C 27204-57-5 C₁₃H₁₁Cl₂NO 268.1 Methanol group replaces acetic acid EP Impurity

Key Findings :

  • The bromo-chloro substitution in Impurity D distinguishes it from diclofenac (dichloro substitution), increasing molecular weight and altering polarity .
  • The sodium salt form (CAS 127792-45-4) is utilized as a reference standard in quality control .

Halogen-Substituted Phenylacetic Acid Derivatives

Structural analogs with variations in halogen position or type include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Structural Difference
2-(2-Bromophenyl)acetic acid Not available C₈H₇BrO₂ 215.05 Lacks 6-chloro substituent
2-(4-Bromo-2-chlorophenyl)acetic acid 52864-56-9 C₈H₆BrClO₂ 249.49 Halogen positions reversed
2-(5-Bromo-2-chlorophenyl)acetic acid 81682-38-4 C₈H₆BrClO₂ 249.49 Halogens at positions 5 and 2

Key Findings :

  • Positional isomerism (e.g., bromo at position 4 vs. 2) significantly affects electronic properties and solubility .

Toxicological and Analytical Considerations

  • Analytical Methods : Impurity D is quantified using HPLC with a detection limit of ≤0.5% in diclofenac formulations . Its sodium salt (CAS 127792-45-4) is employed as a certified reference material .

Properties

IUPAC Name

2-(2-bromo-6-chlorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTPDPINDCZGYEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401337850
Record name (2-Bromo-6-chlorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401337850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37777-77-8
Record name (2-Bromo-6-chlorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401337850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-bromo-6-chlorophenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.